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Compound of Interest

Compound Name: LP-360924
CAS No.: 1984787-69-0
Cat. No.: B608642
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Part 1: Executive Summary & Mechanism of Action

LP-360924 is a synthetic, small-molecule agonist of GPR139, an orphan GPCR expressed
almost exclusively in the central nervous system (CNS), specifically in the lateral habenula and
septum. It serves as a critical chemical probe for de-orphanizing GPR139 and studying its role
in locomotor activity, schizophrenia, and addiction.

Mechanistic Profile

Unlike many GPCR agonists that show bias, LP-360924 exhibits a specific dual-signaling
potential depending on the cellular context, though it is primarily characterized as a Gg/11-
coupled agonist.

* Primary Pathway (Gq): Activation leads to Phospholipase C (PLC) recruitment, IP3
generation, and intracellular calcium (

) mobilization.
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e Secondary Pathway (Gs): In specific cell lines (e.g., HEK293), LP-360924 has been
observed to stimulate cCAMP accumulation, suggesting promiscuous Gs coupling or cell-type
specific signaling bias.

Physiological Relevance

GPR139 is highly conserved and acts as a sensor for essential aromatic amino acids (L-Trp, L-
Phe). LP-360924 mimics these endogenous ligands with higher potency, activating inhibitory
pathways in the habenula that dampen locomotor hyperactivity.

Part 2: Chemical Architecture & SAR

The structure of LP-360924 is built upon a 1,3,5-triazine scaffold, decorated to maximize
receptor affinity and selectivity.

Structural Deconstruction

The molecule can be segmented into three pharmacophoric regions:
e The Core (Triazine): A central 1,3,5-triazine ring acting as a planar hub.

e The Hinge (Aminothiazole): A 2-amino-4-phenylthiazole moiety linked to the triazine. This
region provides rigid orientation.

e The Effector Tail (Piperazine-Pyrimidine): A piperazine linker connecting the thiazole carbonyl
to a pyrimidine ring. This region likely engages the orthosteric binding pocket deep within the
transmembrane bundle.

Chemical Name: [2-[[4-methoxy-6-(3-methoxypropylamino)-1,3,5-triazin-2-ylJamino]-4-phenyl-
1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Structure-Activity Relationship (SAR)

Optimization of the LP-360924 scaffold and related analogues (like the JNJ series) reveals
critical determinants of activity:
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Functional Analogues

While LP-360924 is a triazine, subsequent optimization campaigns (e.g., by Janssen and
Lundbeck) identified structurally distinct but functionally superior analogues.

o JNJ-63533054: A glycine benzamide derivative. It has superior CNS penetration compared
to LP-360924 and is the preferred tool for in vivo behavioral studies.

e TC-O 9311: A benzohydrazide agonist.

o LP-471756 (Antagonist): Structurally related sulfonamide that blocks the constitutive activity
of GPR139.

Part 3: Synthesis Protocols
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The synthesis of LP-360924 follows a convergent route, assembling the Triazine Core and the
Thiazole-Piperazine Arm separately before final coupling.

Retrosynthetic Signaling Pathway
The synthesis relies on the sequential nucleophilic aromatic substitution (

) of cyanuric chloride, exploiting the temperature-dependent reactivity of the chloride leaving
groups.
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Figure 1: Convergent synthesis strategy for LP-360924 via sequential substitution.

Detailed Protocol: Step-by-Step

Step 1: Preparation of the Thiazole Fragment

e Reactants: 2-bromo-4'-phenylacetophenone + Thiourea derivative (Ethyl 2-amino-4-
phenylthiazole-5-carboxylate).

e Hydrolysis: Saponify the ester to the carboxylic acid using LIOH in THF/Water.

o Amide Coupling: React the carboxylic acid with 1-(2-pyrimidinyl)piperazine using HATU and
DIPEA in DMF.

* Yield: Isolate the 2-amino-thiazole-piperazine intermediate.
Step 2: Functionalization of Cyanuric Chloride

e Solvent: Acetone/Water (1:1).
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e Addition 1 (0°C): Add 1 equivalent of Methanol and NaOH. Stir for 1 hour. This installs the
methoxy group.

e Addition 2 (Room Temp): Add 1 equivalent of 3-methoxypropylamine. Stir for 4 hours. The
second chloride is displaced.

« Isolation: Precipitate the monochloro-dimethoxy-triazine intermediate.

Step 3: Final Coupling

Conditions: Dissolve the Intermediate from Step 2 and the Thiazole Fragment from Step 1 in
1,4-Dioxane.

Reagents: Add 2 equivalents of DIPEA (N,N-Diisopropylethylamine).

Reflux: Heat to 100°C for 12—16 hours. The high temperature is required to displace the
final, deactivated chloride on the triazine ring.

Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Experimental Assays

To validate LP-360924 activity or screen new analogues, use the following self-validating
protocols.

Calcium Mobilization Assay (FLIPR)

Since GPR139 couples to Gq, intracellular calcium flux is the most robust readout.
Protocol:
e Cell Line: CHO-K1 or HEK293 stably expressing human GPR139.

o Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.
Incubate overnight.

e Dye Loading: Aspirate media. Add 50 pL of Fluo-4 AM (calcium indicator) in HBSS buffer +
2.5 mM Probenecid (to prevent dye leakage).
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e Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature.

o Compound Addition: Prepare LP-360924 stocks in DMSO. Dilute in HBSS (Final DMSO <
0.5%).

e Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Measure fluorescence (

) for 180 seconds.

o Data Analysis: Calculate

based on Peak Fluorescence minus Baseline.

o Standard EC50 for LP-360924: ~10-50 nM.

GPR139 Signaling Pathway Diagram
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Figure 2: Primary Gq signaling cascade activated by LP-360924.
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Part 5: Comparison of Key Analogues

) Potency
Compound Scaffold Mechanism Key Feature
(EC50)

First-in-class
o ] probe; defines
LP-360924 Triazine Agonist ~30 nM h
e

pharmacophore.

Superior CNS
JNJ-63533054 Benzamide Agonist 16 nM penetration.
Orally active.

Alternative
scaffold; useful
for SAR

comparison.

TC-O0 9311 Benzohydrazide Agonist 39 nM

Blocks LP-
LP-471756 Sulfonamide Antagonist 640 nM (IC50) 360924 activity;

negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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